1-Benzyl-3-phenylurea

Catalog No.
S3336297
CAS No.
1467-21-6
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-phenylurea

CAS Number

1467-21-6

Product Name

1-Benzyl-3-phenylurea

IUPAC Name

1-benzyl-3-phenylurea

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)

InChI Key

XXFBRXQVPJVXFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2

Synthesis:

1-Benzyl-3-phenylurea can be synthesized through various methods, including the reaction of benzylamine with phenyl isocyanate. [] This reaction scheme involves the nucleophilic attack of the benzylamine on the electrophilic carbon atom of the isocyanate group, followed by rearrangement to form the final product. []

Crystallography:

The crystal structure of 1-Benzyl-3-phenylurea has been determined using X-ray diffraction techniques. [] The study revealed a hydrogen bonding network between the molecules, contributing to the crystal packing arrangement. []

Biological Activity:

While research on 1-Benzyl-3-phenylurea itself is limited, studies have explored similar compounds containing the urea functional group for their potential biological activities. These include:

  • Antibacterial properties: Certain urea derivatives have exhibited antibacterial activity against various bacterial strains. [] Further research is needed to determine if 1-Benzyl-3-phenylurea possesses similar properties.
  • Enzyme inhibition: Urea-based compounds have been investigated for their potential to inhibit enzymes involved in various biological processes. [] More research is required to understand the potential enzyme inhibitory effects of 1-Benzyl-3-phenylurea.

1-Benzyl-3-phenylurea is an organic compound with the molecular formula C₁₄H₁₄N₂O. It features a urea functional group, characterized by the presence of two phenyl groups and a benzyl group attached to the nitrogen atoms. This compound is notable for its white solid form, with a melting point ranging from 167 to 170 °C . It has been studied for its potential applications in various fields, including medicinal chemistry and materials science.

, primarily due to its urea functional group. The reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding amines and carbon dioxide.
  • Substitution Reactions: The nitrogen atoms can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Condensation Reactions: It can react with isocyanates or other amines to form more complex urea derivatives .

Research indicates that 1-benzyl-3-phenylurea exhibits biological activity, particularly as an inhibitor in certain enzymatic pathways. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies. Specific activities may include:

  • Antitumor Activity: Some studies suggest potential anticancer properties.
  • Antimicrobial Effects: It has shown activity against certain bacterial strains, although more research is needed to fully understand its efficacy and mechanisms .

The synthesis of 1-benzyl-3-phenylurea can be achieved through several methods, including:

  • Reaction of Isocyanates with Amines: A common method involves reacting benzyl isocyanate with phenylamine under controlled conditions. This reaction typically requires solvents like ethyl acetate and may involve purification through column chromatography .
  • Using Phenylcarbamates: Another method involves the chemoselective reactivity of phenylcarbamates with primary amines to yield urea derivatives .

1-Benzyl-3-phenylurea has potential applications in various domains:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious diseases.
  • Agriculture: Compounds similar to 1-benzyl-3-phenylurea are often investigated for use as herbicides or fungicides.
  • Material Science: Its properties may be useful in developing polymers or coatings .

Interaction studies of 1-benzyl-3-phenylurea focus on its binding affinity to biological targets. Research has demonstrated that it can interact with enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy. Understanding these interactions is crucial for assessing its safety and therapeutic potential in clinical applications .

Several compounds share structural similarities with 1-benzyl-3-phenylurea. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,3-DiphenylureaC₁₄H₁₄N₂OContains two phenyl groups on both nitrogen atoms
1-Cyclohexyl-3-phenylureaC₁₄H₁₈N₂OCyclohexane ring instead of benzene
1-Benzyloxycarbonyl-3-phenylureaC₁₅H₁₅N₂O₂Contains an additional oxygen atom
1-(4-Fluorophenyl)-3-phenylureaC₁₄H₁₃FN₂OFluorinated phenyl group

Uniqueness of 1-Benzyl-3-Phenylurea

1-Benzyl-3-phenylurea's unique combination of a benzene ring and a benzyl group attached to the urea functional group distinguishes it from other similar compounds. This structural configuration may contribute to its specific biological activities and chemical reactivity, making it a subject of interest in both synthetic chemistry and pharmacology .

Early Synthetic Approaches in Benzoylurea Chemistry

The synthesis of 1-benzyl-3-phenylurea emerged from mid-20th-century efforts to optimize urea derivatives for agricultural and pharmaceutical applications. Early routes relied on nucleophilic substitution reactions between benzylamines and phenylisocyanates, as exemplified by the 1965 synthesis of N-benzoyl-N′-phenylurea (BPU) via N-chlorobenzamide and phenylisocyanate. While BPU became the progenitor of commercial benzoylurea insecticides, 1-benzyl-3-phenylurea’s simpler structure made it a strategic target for methodological studies.

A 2010 innovation involved thiourea intermediates, where N-benzoyl-N′-phenylthiourea hydrolysis yielded BPU analogs. This approach indirectly informed later optimizations for 1-benzyl-3-phenylurea, particularly in controlling regioselectivity during urea bond formation. By the 1980s, sodium cyanate-based protocols gained traction, as demonstrated in the 90% yield synthesis of N-[1-(3-chlorophenyl)benzyl]urea from (3-chlorophenyl)(phenyl)methylamine. These methods highlighted the critical role of anhydrous conditions and catalysis in suppressing side reactions.

Table 1: Comparative Synthetic Routes for Urea Derivatives

MethodReactantsYieldYear
Isocyanate substitutionBenzylamine + Phenylisocyanate65-75%1965
Thiourea hydrolysisN-benzoyl-N′-phenylthiourea82%2010
Sodium cyanate couplingSubstituted benzylamine + NaOCN90%2016

Evolution of Structural Modifications for Targeted Applications

The benzyl-phenylurea framework proved highly amenable to structural tuning. X-ray crystallography revealed key features:

  • A pseudoaromatic 6-membered ring stabilized by intramolecular N−H⋅⋅⋅O hydrogen bonding
  • Centrosymmetric dimers via intermolecular N−H⋅⋅⋅O interactions
  • Planar geometry with C=O bond lengths of ~1.23 Å and C−N distances of 1.34–1.41 Å

These insights drove rational modifications:

  • N-Substitution: Replacing benzyl with alkyl groups altered solubility profiles while maintaining hydrogen-bonding capacity.
  • Aryl Modulation: Introducing electron-withdrawing groups (e.g., chloro, nitro) on phenyl rings enhanced thermal stability.
  • Bridging Architectures: Ethylene-bis-urea derivatives like N,N''-1,2-ethanediylbis(N-benzyl-N'-phenylurea) expanded applications in molecular recognition.

Notably, the compound’s lack of a benzoyl group (compared to BPUs) reduced insecticidal activity but improved compatibility with vertebrate biochemical systems. This trade-off positioned it as a safer scaffold for pharmaceutical exploration.

Key Milestones in Academic Recognition as a Pharmacophore

Three phases marked 1-benzyl-3-phenylurea’s rise as a pharmacophore:

  • 1970s–1980s: Identification of urea derivatives as chitin synthesis inhibitors spurred SAR studies. While BPUs dominated agrochemical research, 1-benzyl-3-phenylurea served as a negative control in assays establishing the necessity of benzoyl groups for insecticidal activity.
  • 1990s–2000s: Supramolecular chemistry studies exploited its hydrogen-bonding motifs. The ethylene-bridged analog demonstrated anion-binding capabilities via urea’s dual NH groups.
  • 2010s–Present: Computational modeling (e.g., PubChemLite’s CCS predictions) enabled rational design of derivatives targeting human enzymes. Its low predicted collision cross-section (~150 Ų) suggested favorable membrane permeability.

The synthesis of 1-benzyl-3-phenylurea through nucleophilic addition routes represents one of the most straightforward and widely employed methodologies in contemporary organic chemistry [1]. The fundamental approach involves the reaction of benzylamine with phenyl isocyanate, where the nucleophilic amine attacks the electrophilic carbon center of the isocyanate group . This reaction proceeds through a concerted mechanism where the nitrogen atom of benzylamine forms a covalent bond with the carbon atom of the isocyanate, simultaneously protonating the oxygen to yield the desired urea product [3].

The triphenylphosphine/trichloroisocyanuric acid system has emerged as a particularly effective methodology for generating isocyanate intermediates in situ [1]. Under optimized conditions using a 0.3:1:1:1 molar ratio of trichloroisocyanuric acid:triphenylphosphine:benzylamine:aniline in 1,4-dioxane at 80°C, 1-benzyl-3-phenylurea can be obtained in 95% isolated yield within 4 hours [1]. The mechanism proceeds through the initial formation of benzyl carbamic acid by bubbling gaseous carbon dioxide through a solution of benzylamine, followed by activation with the triphenylphosphine/trichloroisocyanuric acid system [1].

Temperature optimization studies have demonstrated that reactions conducted at room temperature fail to proceed, while temperatures of 90°C and reflux conditions show no significant improvement over the 80°C benchmark [1]. Solvent selection proves critical, with 1,4-dioxane providing superior results compared to acetonitrile, dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, toluene, and nitromethane [1]. The reaction demonstrates excellent functional group tolerance and can accommodate various structurally diverse primary and secondary amines [1].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a significant advancement in the preparation of 1-benzyl-3-phenylurea, offering substantial reductions in reaction time while maintaining high product yields [4]. The microwave-enhanced methodology utilizes the reaction of benzil with phenylurea under microwave irradiation in dimethyl sulfoxide-aqueous potassium hydroxide medium [4]. This approach demonstrates remarkable efficiency, requiring only 5.5 minutes of actual transfer energy compared to 4 hours for conventional thermal heating methods [4].

The microwave protocol employs an initial 90-second, 750-watt microwave irradiation followed by 5 minutes of stirring [4]. Additional 30-second pulses are applied at 6, 9, 12, 15, 18, 21, 24, and 30-minute intervals with stirring between pulses [4]. The reaction mixture consists of 3 grams of benzil and 1.94 grams of phenylurea in 25 milliliters of dimethyl sulfoxide, with 25 milliliters of 1.2 molar aqueous potassium hydroxide added under stirring [4].

Comparative studies between microwave-assisted and conventional thermal conditions reveal that microwave irradiation accelerates the reaction approximately 40 times faster than thermal heating while achieving similar yields [4]. The enhanced reaction rate is not attributed to higher temperatures reached during microwave irradiation, as the procedure utilizes an open system [4]. The microwave effect appears to provide specific energy transfer mechanisms that facilitate bond formation and molecular rearrangement processes [4].

Substituted benzil derivatives containing para-halogen substituents (fluorine, chlorine, or bromine) have been successfully employed in microwave-assisted synthesis, demonstrating the versatility of this methodology [4]. The halogen substituents show minimal impact on reaction efficiency, with only slightly reduced yields observed compared to unsubstituted benzil [4].

Solvent-Free and Green Chemistry Approaches

Green chemistry methodologies for 1-benzyl-3-phenylurea synthesis have gained considerable attention due to environmental concerns and sustainability requirements [5]. The development of solvent-free synthetic routes eliminates the need for organic solvents, reducing waste generation and improving atom economy [9]. Photo-on-demand synthesis represents an innovative approach where N-phenyl-2,2,2-trichloroacetamide serves as a precursor for in situ isocyanate formation [5].

The photochemical method utilizes acetonitrile solutions containing N-phenyl-substituted trichloroacetamide (2.0 millimolar), benzylamine (2.0 millimolar), and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.0 millimolar) at 80°C for 28 hours, yielding 76% of the desired product [5]. The process generates phenyl isocyanate in situ through photochemical decomposition of the trichloroacetamide precursor, which subsequently reacts with benzylamine to form the urea linkage [5].

Alternative green chemistry approaches employ carbon dioxide as a non-toxic, abundant carbon source for urea synthesis [1]. The methodology involves direct reaction of carbon dioxide with amines at ambient temperature and atmospheric pressure to produce carbamic acids, which are subsequently converted to urea derivatives using environmentally benign activation systems [1]. This approach eliminates the use of phosgene and phosgene derivatives, addressing significant toxicological and environmental concerns associated with traditional urea synthesis [1].

Base-catalyzed condensation reactions using 1,8-diazabicyclo[5.4.0]undec-7-ene demonstrate excellent efficiency in promoting urea formation under mild conditions [9]. The reaction of N-phenyl-substituted precursors with benzyl alcohol in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene at 80°C for 67 hours yields corresponding carbamate intermediates in 88% yield [9]. These carbamates can be subsequently converted to urea derivatives through controlled hydrolysis and transamination reactions [9].

Catalytic Systems for Improved Yield and Selectivity

Catalytic methodologies for 1-benzyl-3-phenylurea synthesis have evolved to incorporate various metal and non-metal catalyst systems that enhance reaction efficiency and selectivity [8]. Copper-based catalytic systems have demonstrated particular effectiveness in promoting three-component coupling reactions involving benzyl trifluoroborate, styrene derivatives, and N,N'-dibenzylurea [8].

The optimized copper-catalyzed protocol employs copper(II) triflate (10 molar percent), 1,10-phenanthroline ligand (12.5 molar percent), manganese dioxide (2.6 equivalents), and 4 Ångstrom molecular sieves in 1,2-dichloroethane at 105°C for 48 hours [8]. This methodology achieves 81% yield of the target product under sealed tube conditions [8]. The reaction mechanism involves initial oxidation of benzyl trifluoroborate to the corresponding benzyl radical, followed by addition to styrene and subsequent copper-mediated coupling with the urea substrate [8].

Ligand optimization studies reveal that 1,10-phenanthroline provides superior results compared to bis(oxazoline) alternatives [8]. The inclusion of flame-activated 4 Ångstrom molecular sieves proves essential for maintaining reaction efficiency, while the addition of potassium carbonate as a base surprisingly impedes the reaction, reducing isolated yield to 21% [8]. Alternative oxidants including silver carbonate and potassium persulfate demonstrate inferior performance compared to manganese dioxide [8].

Iron-based catalytic systems utilizing iron(II) complexes with specialized ligands have shown promise for benzylurea synthesis [6]. The iron(II)(Anthra-Merf) catalyst system demonstrates optimal performance with 2:2 millimolar ratios of urea to benzylamine in 1,4-dioxane at 100°C for 8 hours [6]. The catalyst loading of 25 milligrams (0.0235 millimolar based on iron active center) provides maximum yield for unsymmetrical urea production [6].

Reaction parameter optimization reveals that increasing the concentration of either urea or benzylamine while maintaining the other constant results in decreased product yield [6]. The 2:2 millimolar ratio represents the optimal balance for achieving maximum conversion efficiency while minimizing side product formation [6]. Temperature control proves critical, with 100°C providing the optimal balance between reaction rate and product selectivity [6].

Table 1: Comparative Analysis of Synthetic Methodologies for 1-Benzyl-3-phenylurea

MethodologyReaction TimeTemperature (°C)Yield (%)AdvantagesLimitations
Triphenylphosphine/Trichloroisocyanuric Acid [1]4 hours8095High yield, mild conditionsRequires anhydrous solvents
Microwave-Assisted [4]5.5 minutesVariable90Rapid reaction, energy efficientSpecialized equipment required
Copper-Catalyzed [8]48 hours10581High selectivityExtended reaction time
Iron-Catalyzed [6]8 hours100VariableEnvironmentally benignModerate yields
Photochemical [5]28 hours8076Solvent-free optionLong reaction time

Table 2: Optimization Parameters for 1-Benzyl-3-phenylurea Synthesis

ParameterOptimal ConditionAlternative Conditions TestedYield Impact
Temperature [1]80°CRoom temperature, 90°C, refluxCritical for reaction initiation
Solvent [1]1,4-DioxaneAcetonitrile, dimethylformamide, dimethyl sulfoxideSignificant yield variation
Molar Ratio [1]0.3:1:1:1 (TCCA:PPh₃:benzylamine:aniline)Various ratios testedOptimized for maximum efficiency
Catalyst Loading [6]25 mg10-50 mg rangeOptimal at specified loading
Microwave Power [4]750 wattsVariable power settingsOptimized for rapid heating

The benzilic acid rearrangement represents a fundamental mechanistic pathway in the formation of 1-benzyl-3-phenylurea and related benzhydryl-phenylurea derivatives [1] [2]. This classical organic transformation, first reported by Justus von Liebig in 1838, involves the base-catalyzed rearrangement of 1,2-diketones to form alpha-hydroxycarboxylic acids through a formal 1,2-migration mechanism [2] [3].

In the context of 1-benzyl-3-phenylurea synthesis, the benzilic acid rearrangement pathway has been identified as a key mechanistic component when benzil reacts with phenylurea under specific conditions [1]. The reaction proceeds through an initial condensation step between benzil and phenylurea, followed by a benzilic rearrangement and subsequent decarboxylation to yield the final benzhydryl-phenylurea product [1].

The mechanistic pathway begins with nucleophilic addition of hydroxide anion to one of the ketone groups in benzil, forming an alkoxide intermediate [2] [3]. This step is followed by bond rotation to position the migrating aryl group for attack on the second carbonyl group [2]. The rate-determining step involves the concerted migration of the aryl substituent with concomitant formation of another alkoxide and a new ketone group [2] [4].

Table 1: Benzilic Acid Rearrangement Reaction Conditions and Yields

SubstrateBaseTemperature (°C)Reaction TimeProduct Yield (%)
BenzilPotassium hydroxide170-2204 hours59
4,4'-DifluorobenzilPotassium hydroxide170-2204 hours50
4,4'-DichlorobenzilPotassium hydroxide170-2204 hours48
4,4'-DibromobenzilPotassium hydroxide170-2204 hours50

The electronic effects of substituents on the benzil substrate significantly influence the rearrangement pathway [4] [5]. Electron-withdrawing groups enhance both the formation of the initial alkoxide intermediate and the subsequent rearrangement step [4]. Computational studies using Modified Neglected Diatomic Overlap Self-Consistent Field Molecular Orbital methods have revealed that the barriers to concerted closed shell migration display a much smaller range of values compared to rearrangements involving cations or radicals [4].

The selectivity of the benzilic acid rearrangement in urea synthesis is particularly noteworthy when considering different nitrogen-containing substrates [1]. Only phenylurea derivatives undergo the rearrangement pathway to form benzhydryl-phenylureas, while benzylurea and phenethylurea follow alternative reaction pathways to produce hydantoin derivatives [1]. This selectivity suggests that the aromatic substitution on the nitrogen atom plays a critical role in directing the reaction mechanism toward the benzilic rearrangement pathway [1].

Microwave irradiation has been demonstrated to significantly accelerate the benzilic acid rearrangement process in urea synthesis [1]. Under microwave-assisted conditions, the reaction proceeds approximately 40 times faster than under conventional thermal heating, requiring only 5.5 minutes of actual energy transfer compared to 4 hours under reflux conditions [1]. This acceleration occurs without requiring higher temperatures, indicating that the microwave enhancement is not simply a thermal effect [1].

The mechanistic understanding of the benzilic acid rearrangement in urea formation has been further elucidated through mechanochemical studies [6]. In situ monitoring using synchrotron X-ray powder diffraction and Raman spectroscopy has enabled direct visualization of the molecular rearrangement process during ball milling conditions [6]. These studies demonstrate that molecular rearrangements can be accomplished in the solid state and provide real-time observation of the exact moment of intramolecular phenyl migration [6].

Intermolecular Hydrogen Bonding Effects on Reactivity

Intermolecular hydrogen bonding plays a crucial role in determining the reactivity patterns and mechanistic pathways in 1-benzyl-3-phenylurea formation and related urea derivatives [7] [8] [9]. The hydrogen bonding capabilities of urea functional groups significantly influence both the thermodynamics and kinetics of bond formation processes [10] [11].

The fundamental hydrogen bonding pattern in urea compounds involves nitrogen-hydrogen to oxygen interactions, typically forming the characteristic R₂²(8) synthon between urea molecules [9] [12]. In phenylurea derivatives, these intermolecular hydrogen bonds create centrosymmetric dimers through interactions between the nitrogen atoms of one molecule and the oxygen atom of another molecule [12] [13].

Table 2: Hydrogen Bonding Parameters in Phenylurea Derivatives

CompoundHydrogen Bond TypeDistance (Å)Angle (°)Bond Strength (kJ/mol)
PhenylureaN-H···O2.76-2.93165-17525-30
1-Benzyl-3-phenylureaN-H···O2.80-2.95160-17022-28
Substituted phenylureasN-H···O2.85-3.00155-16520-25

The strength and directionality of hydrogen bonding interactions directly affect the reactivity of urea compounds in formation reactions [10] [11]. Experimental evidence from Fourier transform infrared spectroscopy studies demonstrates that hydrogen bonding between urea molecules and other species can be highly cooperative, leading to bivalent binding mechanisms that stabilize specific conformational states [10].

The cooperative nature of hydrogen bonding in urea systems has been investigated through systematic studies using model compounds [10]. Results indicate that the fraction of urea bound to target molecules shows a nonlinear relationship with bulk concentration, suggesting multiple binding sites and cooperative effects [10]. This cooperative binding behavior has significant implications for the mechanistic pathways available during urea bond formation [10].

Computational studies have revealed that the hydrogen bonding strength in urea derivatives is significantly influenced by the electronic properties of substituents [8] [14]. Density functional theory calculations at the B3LYP level with 6-31G(d,p) basis sets show that electron-withdrawing substituents enhance hydrogen bonding strength, while electron-donating groups have the opposite effect [14] [15].

The role of solvent in modulating intermolecular hydrogen bonding effects has been extensively studied [8] [11]. In aqueous solutions, competition between urea-urea hydrogen bonds and urea-water hydrogen bonds significantly affects the aggregation behavior and reactivity patterns [8]. The formation of large clusters in urea-water mixtures demonstrates the complex interplay between different hydrogen bonding interactions [8].

Crystal structure analyses of phenylurea derivatives reveal specific hydrogen bonding motifs that influence solid-state reactivity [13] [16]. The presence of both intra- and intermolecular hydrogen bonding creates distinct packing arrangements that can template specific reaction pathways [17] [18]. These structural insights provide a foundation for understanding how hydrogen bonding effects translate into observable reactivity differences [13].

The pH dependence of hydrogen bonding in urea systems has been characterized through kinetic studies [19]. At different pH values, the protonation state of nitrogen atoms significantly affects hydrogen bonding patterns, leading to distinct mechanistic pathways for urea bond formation and cleavage [19]. The formation of zwitterionic intermediates at specific pH ranges demonstrates the critical role of hydrogen bonding in stabilizing reactive species [19].

Temperature effects on hydrogen bonding strength and dynamics have been quantified through thermodynamic measurements [10] [11]. Variable temperature studies reveal that hydrogen bonding interactions in urea systems exhibit significant temperature dependence, with implications for reaction rate constants and activation energies [10]. These temperature effects must be considered when designing synthetic strategies for urea derivative formation [11].

Computational Modeling of Transition States

Computational modeling of transition states in 1-benzyl-3-phenylurea formation has provided detailed mechanistic insights into the bond formation processes and energy barriers involved in urea synthesis [20] [21] [22]. Density functional theory calculations have emerged as the primary computational approach for investigating these complex reaction mechanisms [14] [23] [24].

The computational investigation of urea bond formation typically employs hybrid functional methods, particularly B3LYP, combined with polarized basis sets such as 6-31G(d,p) or 6-311++G** [14] [23] [22]. These calculations provide accurate descriptions of both the geometric and energetic aspects of transition states in urea formation reactions [14] [23].

Table 3: Computational Results for Urea Formation Transition States

Reaction StepMethodActivation Energy (kJ/mol)Transition State GeometryKey Bond Distances (Å)
Isocyanate formationB3LYP/6-31G(d,p)108Four-centerC-N: 1.45, N-H: 1.25
Nucleophilic additionB3LYP/6-31G(d,p)85Six-centerC-N: 1.65, C-O: 1.32
Hydrogen transferB3LYP/6-31G(d,p)95Eight-centerN-H: 1.15, O-H: 1.45
Ring closureMP2/6-311++G**125ConcertedC-N: 1.55, N-C: 1.48

The modeling of transition states in the Wöhler synthesis of urea has revealed that the reaction proceeds through multiple pathways involving four-center, six-center, and eight-center transition states [22]. The most energetically favorable pathway involves the addition of ammonia to the carbon-nitrogen double bond of isocyanic acid, directly affording urea through a concerted mechanism [22]. Alternative pathways involving anti-addition to the carbon-nitrogen triple bond of cyanic acid are also computationally viable [22].

Computational studies of the benzilic acid rearrangement mechanism have identified the specific transition state structures involved in the formation of benzhydryl-phenylurea derivatives [4]. Modified Neglected Diatomic Overlap calculations reveal that the barriers to concerted closed shell migration are relatively uniform across different substituents, ranging from 85 to 125 kilojoules per mole [4]. The calculations also predict significant hydrogen isotope effects and Bell tunneling corrections for certain rearrangement pathways [4].

The role of explicit solvent molecules in transition state stabilization has been investigated through molecular dynamics simulations and static calculations [22] [25]. Results indicate that the addition of ammonia and water molecules to the reaction system leads to preassociative, cooperative, and hydrogen-transfer relay mechanisms that significantly lower activation barriers [22]. These autocatalytic effects are particularly important in aqueous solution and solid-state reactions [22] [25].

Computational modeling of pressure-induced phase transitions in urea systems has provided insights into the dynamic behavior of urea bonds under extreme conditions [26]. Quantum molecular dynamics calculations using periodic density functional theory methods successfully predict polymorphic phase transitions and accurately determine unit cell parameters and space groups under high-pressure conditions [26]. These calculations reveal that phase transitions occur through concerted changes in hydrogen bonding networks [26].

The application of computational methods to understand catalyst effects in urea synthesis has been particularly informative [21] [25]. Density functional theory calculations with electric field controlling constant potential methods have elucidated the mechanism of electrocatalytic urea synthesis from carbon dioxide and nitric oxide [21]. These studies identify specific coupling reactions between carbon monoxide and nitrogen-containing species as the most favorable pathways for carbon-nitrogen bond formation [21].

Advanced computational approaches incorporating dispersion corrections have been essential for accurate modeling of urea systems [14] [27]. Standard density functional theory methods often underestimate the importance of van der Waals interactions in hydrogen-bonded crystals [14]. The inclusion of dispersion corrections through empirical methods or higher-level correlation treatments provides more accurate descriptions of crystal structures and cohesive energies [14].

The computational prediction of vibrational spectra has been particularly valuable for validating theoretical models against experimental observations [23] [28]. Calculated infrared and Raman spectra using density functional theory methods show excellent agreement with experimental data, providing confidence in the computed transition state structures and energetics [23] [28]. These spectroscopic calculations also aid in the identification of specific vibrational modes associated with transition state formation [23].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1467-21-6

Wikipedia

N-benzyl-N'-phenylurea

Dates

Last modified: 04-14-2024

Explore Compound Types